molecular formula C28H18FNO5 B11078699 5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11078699
M. Wt: 467.4 g/mol
InChI Key: YRZXQCGDZQBCQW-XNTDXEJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The initial step often includes the formation of the furo[3,4-c]pyrrole core, followed by the introduction of the spiro-indene structure. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that optimize reaction efficiency and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its spiro structure and the combination of fluorine and phenyl groups. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C28H18FNO5

Molecular Weight

467.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C28H18FNO5/c29-17-11-13-18(14-12-17)30-26(33)22-21(15-10-16-6-2-1-3-7-16)35-28(23(22)27(30)34)24(31)19-8-4-5-9-20(19)25(28)32/h1-15,21-23H/b15-10+

InChI Key

YRZXQCGDZQBCQW-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)C5(O2)C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

C1=CC=C(C=C1)C=CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)C5(O2)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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